N-(p-Amylcinnamoyl)anthranilic acid

Übersicht

Beschreibung

N-(p-Amylcinnamoyl)anthranilic acid is a compound known for its role as a modulator of various ion channels in the heart. It is an effective reversible inhibitor of calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels, without affecting L-type calcium channels . This compound is also known for its potential in treating arrhythmia due to its ability to inhibit these channels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Amylcinnamoyl)anthranilic acid typically involves the reaction of anthranilic acid with p-amylcinnamoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Enzyme Inhibition Reactions

ACA primarily inhibits phospholipase A2 (PLA2), blocking arachidonic acid release and downstream inflammatory pathways .

Key Biochemical Interactions:

Experimental Findings :

-

ACA reduces PLA2-mediated arachidonic acid release by 80–95% in pancreatic islet cells .

-

In cardiac myocytes, ACA inhibits calcium-activated chloride currents () at 20 μM .

Ion Channel Blocking Mechanisms

ACA directly inhibits TRP channels, particularly TRPM2 and TRPC6, by modulating calcium signaling:

TRP Channel Inhibition Data:

Key Studies :

-

TRPM2 currents in HEK293 cells were abolished by ACA (IC₅₀ = 1.7 μM) .

-

In pancreatic β-cells, ACA (50 μM) reversed H₂O₂-induced Ca²⁺ influx .

Structural Interactions in Transporter Inhibition

Recent cryo-EM studies revealed ACA’s binding to the NaDC1 transporter, a dicarboxylate symporter:

Binding Site Residues (NaDC1):

| Transmembrane Region | Key Residues | Interaction Type |

|---|---|---|

| TM2 | Hydrophobic pocket | Van der Waals |

| TM11 | Arg₅₃₈ | Salt bridge (with ACA COO⁻) |

| Loop 10 | Tyr₃₉₇, Phe₄₀₁ | π-Stacking |

Functional Impact :

Oxidative Stress and Neuroprotection

ACA’s inhibition of TRPM2 mitigates oxidative stress-induced neuronal damage:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 TRPM2 Channel Inhibition

ACA is recognized for its ability to inhibit TRPM2 channels, which are non-selective, calcium-permeable cation channels activated by oxidative stress. Research has shown that ACA effectively blocks calcium influx induced by hydrogen peroxide (H2O2), demonstrating its potential in studies related to oxidative stress and cellular calcium signaling12.

Case Study: H2O2-Induced Calcium Influx

- Objective: Investigate the role of TRPM2 in H2O2-induced calcium influx in INS-1E cells.

- Method: Whole-cell patch-clamp techniques were employed to measure inward currents.

- Findings: ACA application led to a significant reduction in H2O2-induced currents, confirming its role as a TRPM2 inhibitor1.

1.2 Memory and Cognitive Function Studies

ACA has been utilized in animal models to assess its effects on memory deficits. In studies involving intracerebroventricular (ICV) streptozotocin administration, ACA was found to attenuate memory impairments.

Case Study: Memory Deficits in Rats

- Objective: Evaluate the effects of ACA on spatial memory deficits induced by ICV-streptozotocin.

- Method: Rats were divided into groups receiving different treatments, including ACA and memantine.

- Results: ACA administration improved performance in the Morris water maze, indicating potential cognitive benefits34.

Cardiovascular Research

ACA's role as a modulator of ion channels in cardiac cells has been explored extensively. It acts as a reversible inhibitor of calcium-activated chloride channels, which are implicated in arrhythmias.

Table 1: Effects of ACA on Cardiac Ion Channels

Biochemical Research

As a broad-spectrum phospholipase A2 inhibitor, ACA is used to study various lipid-mediated signaling pathways. It has been shown to inhibit the release of arachidonic acid from cell membranes, which is crucial for understanding inflammatory processes.

Case Study: Phospholipase A2 Pathways

- Objective: Assess the impact of ACA on phospholipase A2 activity.

- Method: Enzymatic assays were conducted to measure arachidonic acid release.

- Findings: ACA significantly reduced arachidonic acid accumulation, highlighting its utility in studying lipid metabolism5.

Toxicological Studies

Recent research has investigated the protective effects of ACA against cellular damage induced by toxic compounds such as dicarboxylic acids.

Case Study: Protection Against DGA-Induced Cell Death

- Objective: Determine the efficacy of ACA in reducing necrotic cell death caused by dicarboxylic acid (DGA).

- Method: Cell viability assays were performed following ACA treatment.

- Results: ACA reduced DGA-induced cell death by approximately 50%, suggesting its potential as a protective agent against cellular toxicity6.

Wirkmechanismus

N-(p-Amylcinnamoyl)anthranilic acid exerts its effects by inhibiting calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels. This inhibition prevents the flow of chloride ions, which is crucial in the early phase of repolarization of cardiac muscle cells . The compound also blocks transient receptor potential (TRP) channels, which are involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Pentylcinnamoyl)anthranilic acid

- 4-Amylcinnamoylanthranilic acid

- p-Amylcinnamoylanthranilic acid

Uniqueness

N-(p-Amylcinnamoyl)anthranilic acid is unique due to its specific inhibitory effects on calcium-activated chloride channels and its potential therapeutic applications in treating arrhythmia. While similar compounds may also inhibit ion channels, this compound’s effectiveness and selectivity make it particularly valuable in scientific research and potential medical applications .

Biologische Aktivität

N-(p-Amylcinnamoyl)anthranilic acid (ACA) is a compound of considerable interest due to its diverse biological activities, particularly as a broad-spectrum phospholipase A2 (PLA2) inhibitor and a modulator of transient receptor potential (TRP) channels. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its ability to inhibit various ion channels and enzymes involved in cellular signaling pathways. It has been shown to block:

- Phospholipase A2 : This enzyme is crucial for the release of arachidonic acid from membrane phospholipids, which subsequently leads to the production of inflammatory mediators.

- Transient Receptor Potential Channels : ACA specifically inhibits TRPM2 channels, which are involved in calcium influx and oxidative stress responses in cells.

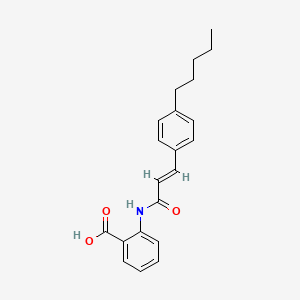

The chemical structure can be represented as follows:

1. Inhibition of Calcium-Activated Chloride Channels

ACA has been identified as an effective reversible inhibitor of calcium-activated chloride channels in cardiac myocytes. This inhibition is significant as it may play a role in preventing arrhythmias by stabilizing cardiac electrical activity .

2. TRPM2 Channel Modulation

Research indicates that ACA effectively inhibits TRPM2-mediated calcium influx in various cell types, including pancreatic INS-1E cells. This inhibition can mitigate oxidative stress-induced cellular damage, suggesting a protective role in conditions characterized by elevated reactive oxygen species (ROS) .

3. Phospholipase A2 Inhibition

ACA serves as a broad-spectrum PLA2 inhibitor, blocking receptor-induced arachidonic acid release. This action has implications for inflammatory processes and cardiovascular health, as PLA2 plays a pivotal role in these pathways .

Study on Renal Ischemia-Reperfusion Injury

A study investigated the protective effects of ACA against renal ischemia-reperfusion injury (IRI). The results indicated that ACA administration reduced histopathological damage and levels of inflammatory markers such as caspase-3 and malondialdehyde (MDA). The study used male Sprague-Dawley rats divided into groups receiving different doses of ACA during IRI:

| Group | BUN (mg/dL) | Creatinine (mg/dL) | Caspase-3 Levels |

|---|---|---|---|

| Control | 15 | 0.5 | Low |

| I/R | 45 | 1.5 | High |

| I/R + ACA 5 mg | 30 | 1.0 | Moderate |

| I/R + ACA 25 mg | 20 | 0.7 | Low |

The findings suggest that ACA can significantly ameliorate renal damage caused by ischemia-reperfusion .

Study on TRPM2 Inhibition

In another study focusing on the modulation of TRPM2 activity, ACA was shown to reverse H2O2-induced calcium influx in INS-1E cells effectively. The electrophysiological recordings demonstrated that application of ACA led to a significant reduction in inward currents associated with TRPM2 activation:

| Condition | Current (nA) |

|---|---|

| Control | ~0 |

| H2O2 Application | ~1 |

| H2O2 + ACA | ~0.1 |

This reversible effect highlights the potential therapeutic applications of ACA in conditions associated with oxidative stress .

Eigenschaften

IUPAC Name |

2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166445 | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99196-74-4, 110683-10-8 | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amylcinnamoylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Amylcinnamoyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.